molecular formula C10H8N2O2 B11908754 4-Methyl-7-nitroquinoline

4-Methyl-7-nitroquinoline

Cat. No.: B11908754
M. Wt: 188.18 g/mol
InChI Key: XTJMVHMRXALHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-nitroquinoline is a synthetic nitroquinoline derivative of interest in medicinal chemistry and organic synthesis. Quinoline scaffolds are fundamental frameworks found in numerous alkaloids and are actively investigated for their wide range of biological activities, including antibacterial, cytotoxic, and antiparasitic properties . The core structure is composed of a benzene ring fused to a pyridine ring, and the introduction of electron-withdrawing nitro groups and methyl substituents can significantly alter the reactivity and electronic properties of the molecule . While specific studies on this compound are limited, its structural features make it a valuable precursor for further chemical transformation. The nitro group can be reduced to an amine for the synthesis of diverse compounds or can activate the ring system for nucleophilic substitution reactions . Furthermore, related nitroquinoline derivatives, such as 4-nitroquinoline-1-oxide, are well-established tools in experimental carcinogenesis research, highlighting the biological relevance of this compound class . This compound is intended for use as a building block in the development of new pharmaceuticals and organic materials. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methyl-7-nitroquinoline

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-11-10-6-8(12(13)14)2-3-9(7)10/h2-6H,1H3

InChI Key

XTJMVHMRXALHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Historical Context and Research Significance of Nitroquinoline Chemistry

Evolution of Quinoline (B57606) Synthesis Methodologies in Academic Research

The synthesis of the quinoline ring system has a rich history, with many classic name reactions still in use today. iipseries.orgrsc.org These methods, developed in the late 19th century, provided the initial access to this important class of compounds.

Some of the foundational methods for quinoline synthesis include:

Skraup Synthesis (1880): This reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. iipseries.org

Combes Synthesis (1888): This method synthesizes 2,4-disubstituted quinolines through the condensation of anilines with β-diketones. iipseries.org

Conrad-Limpach Synthesis (1887): This reaction between anilines and β-ketoesters yields 4-hydroxyquinolines. iipseries.orgmdpi.com

Doebner-von Miller Reaction: A modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. iipseries.orgrsc.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group adjacent to a carbonyl group. iipseries.orgrsc.org

Pfitzinger Reaction: A method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. iipseries.orgrsc.org

Over the years, these traditional methods have been refined and new, more efficient strategies have been developed. mdpi.comrsc.org Modern approaches often focus on improving reaction conditions, increasing yields, and employing more environmentally benign reagents. rsc.org Recent advancements include the use of transition metal catalysts, microwave-assisted synthesis, and multicomponent reactions to construct the quinoline framework. rsc.orgmdpi.comrsc.org

Strategic Importance of Nitroquinoline Derivatives as Synthetic Intermediates

The presence of a nitro group on the quinoline ring dramatically influences its chemical reactivity, making nitroquinoline derivatives highly valuable synthetic intermediates. ontosight.aimdpi.com The electron-withdrawing nature of the nitro group activates the quinoline system towards certain chemical transformations.

Key synthetic applications of nitroquinoline derivatives include:

Nucleophilic Aromatic Substitution: The nitro group activates the quinoline ring, facilitating the displacement of other substituents by nucleophiles. For example, a bromo group can be substituted by amines like morpholine (B109124) or piperazine (B1678402) in the presence of a nitro group. semanticscholar.org

Reduction to Amines: The nitro group can be readily reduced to an amino group. acs.org This transformation is crucial as the resulting aminoquinoline can serve as a precursor for a variety of other functional groups and heterocyclic systems. mdpi.com

Cycloaddition Reactions: Certain nitroquinolines can participate in cycloaddition reactions, enabling the construction of complex polycyclic structures. mdpi.com

The specific positioning of the nitro and methyl groups in 4-methyl-7-nitroquinoline dictates its unique reactivity and makes it a targeted precursor in multi-step synthetic sequences.

Current Research Landscape and Future Directions in this compound Chemistry

Current research involving this compound and related compounds is focused on leveraging its synthetic utility for the creation of novel molecules with potential applications in medicinal chemistry and materials science. brieflands.comsemanticscholar.orgresearchgate.net The development of more selective and efficient synthetic methods remains a key area of investigation. brieflands.comsemanticscholar.org

Future research is likely to explore:

The development of novel catalytic systems for the functionalization of the this compound core.

The synthesis of new derivatives with tailored electronic and photophysical properties for applications in organic electronics.

The exploration of its use as a building block for the synthesis of complex natural products and their analogues.

The continued interest in quinoline-based structures ensures that this compound will remain a relevant and valuable compound in the field of organic synthesis.

Detailed Research Findings

The synthesis of this compound itself is a multi-step process. A common route involves the Skraup synthesis using the appropriately substituted aniline (B41778) to first form a methylquinoline, which is then subjected to nitration. For instance, the Skraup reaction with m-toluidine (B57737) can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.comsemanticscholar.org Subsequent nitration of this mixture can selectively yield 7-methyl-8-nitroquinoline (B1293703) due to the directing effects of the methyl group. brieflands.comsemanticscholar.org

The precise synthesis of this compound would require a different starting material or a more controlled synthetic strategy to ensure the desired substitution pattern.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H8N2O2 nih.gov
Molecular Weight 188.18 g/mol nih.gov
IUPAC Name This compound nih.gov
Canonical SMILES CC1=C2C=CC(=CC2=NC=C1)N+[O-] nih.gov

Table 2: Notable Quinoline Synthesis Reactions

Reaction Name Year Description
Skraup Synthesis 1880 Condensation of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. iipseries.org
Combes Synthesis 1888 Condensation of anilines with β-diketones to form 2,4-disubstituted quinolines. iipseries.org
Conrad-Limpach Synthesis 1887 Reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgmdpi.com

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques for 4 Methyl 7 Nitroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

The ¹H and ¹³C NMR spectra of 4-methyl-7-nitroquinoline provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the nuclei, with electron-withdrawing groups like the nitro group (NO₂) causing downfield shifts to higher ppm values.

In a study of a related compound, this compound-2-carbonitrile, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet for the methyl group (CH₃) at approximately 2.86 ppm. The aromatic protons appeared as distinct signals in the downfield region, with a doublet at 9.01 ppm, a doublet at 8.62 ppm, and two overlapping doublets around 8.45 ppm. rsc.org For ethyl this compound-2-carboxylate, the methyl protons were observed as a singlet at 2.87 ppm. rsc.org

The ¹³C NMR spectrum for this compound-2-carbonitrile in CDCl₃ displayed a signal for the methyl carbon at 21.21 ppm. rsc.org The aromatic and quinoline (B57606) ring carbons appeared in the range of approximately 118 to 150 ppm. rsc.org The carbon attached to the nitro group is typically deshielded and appears at a lower field.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃~2.87 rsc.org~21.21 rsc.org
Aromatic/Quinoline Protons~8.22-9.23 rsc.org-
Aromatic/Quinoline Carbons-~118-150 rsc.org

Note: Data is based on derivatives of this compound and serves as a representative example. Exact shifts for the parent compound may vary slightly.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

A COSY (¹H-¹H Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the definitive assignment of protons on the quinoline ring system by observing the cross-peaks that connect coupled protons.

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, which is invaluable for assigning the complex aromatic region of the ¹³C spectrum. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal. researchgate.net While specific COSY and HSQC data for this compound were not found in the provided search results, these techniques are standard practice for confirming the structure of such molecules. e-bookshelf.deiranchembook.ir

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. unn.edu.ng This is due to various interactions between the solute and solvent molecules, including van der Waals forces, anisotropy effects, hydrogen bonding, and polar effects. unn.edu.ng When changing from a non-polar solvent like chloroform (CDCl₃) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), noticeable changes in chemical shifts can occur, which can provide additional structural information. unn.edu.ngthieme-connect.de For example, protons involved in or near polar functional groups, such as the nitro group, may experience significant solvent-induced shifts. While the provided search results discuss the general principles of solvent effects on NMR spectra, specific studies detailing these effects on this compound were not identified. unn.edu.ngthieme-connect.demdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent of these are the stretching vibrations of the nitro (NO₂) group.

The nitro group gives rise to two distinct and strong absorption bands:

Asymmetric stretching (ν_as(NO₂)) : Typically observed in the region of 1500-1600 cm⁻¹. For a related compound, this compound-2-carbonitrile, this peak appears at 1533 cm⁻¹. rsc.org

Symmetric stretching (ν_s(NO₂)) : Generally found in the 1300-1400 cm⁻¹ range. In this compound-2-carbonitrile, this is seen at 1351 cm⁻¹. rsc.org

Other important vibrations include:

C-H stretching : Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. For the aforementioned derivative, a peak was noted at 3101 cm⁻¹. rsc.org Aliphatic C-H stretching from the methyl group is also observed, for instance at 2977 cm⁻¹ in the derivative. rsc.org

C=C and C=N stretching : The stretching vibrations of the quinoline ring system (aromatic C=C and C=N bonds) typically appear in the 1400-1650 cm⁻¹ region. rsc.org A peak at 1620 cm⁻¹ was observed for this compound-2-carbonitrile. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch~3101 rsc.org
Aliphatic C-H Stretch~2977 rsc.org
C=C/C=N Ring Stretch~1620 rsc.org
Asymmetric NO₂ Stretch~1533 rsc.org
Symmetric NO₂ Stretch~1351 rsc.org

Note: Data is based on this compound-2-carbonitrile and is representative.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can give strong signals in the Raman spectrum.

For quinoline derivatives, Raman spectroscopy can provide valuable information about the skeletal vibrations of the fused ring system. While specific Raman spectral data for this compound was not found in the provided search results, studies on similar molecules like 5-nitroquinoline (B147367) have utilized Raman spectroscopy in conjunction with FT-IR and theoretical calculations for a complete vibrational analysis. gazi.edu.tr The nitro group stretches are also observable in the Raman spectrum. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment patterns, MS offers profound insights into the compound's molecular formula and integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comsavemyexams.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS delivers an "exact mass," enabling differentiation between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com

For this compound, the molecular formula is C₁₀H₈N₂O₂. The exact mass is calculated by summing the masses of the most abundant isotopes of each constituent atom. missouri.edu The calculated and measured exact mass for the protonated molecule [M+H]⁺ confirms its elemental composition, a critical step in structural elucidation.

Based on its molecular formula, the monoisotopic mass of this compound is 188.058577502 Da. nih.gov HRMS analysis would yield a measured m/z value extremely close to this theoretical value, thereby confirming the molecular formula C₁₀H₈N₂O₂.

Table 1: HRMS Data for this compound An interactive data table based on the data in the text.

Parameter Value Reference
Molecular Formula C₁₀H₈N₂O₂ nih.gov
Calculated Exact Mass 188.058577502 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Electron impact (EI) ionization and other hard ionization techniques in mass spectrometry cause the molecular ion to break apart into smaller, characteristic fragment ions. acdlabs.com The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable information for structural confirmation. acdlabs.comscienceready.com.au

The fragmentation of this compound is influenced by its functional groups and the stability of the aromatic quinoline core. msu.edu The presence of the stable aromatic system means the molecular ion peak (m/z = 188) is expected to be prominent. libretexts.org Key fragmentation pathways would likely involve the loss of the substituents.

Common fragmentation patterns for nitroaromatic compounds include the loss of a nitro group (NO₂, 46 Da) and the loss of a nitro radical followed by CO loss. acdlabs.com Therefore, characteristic fragments for this compound would be anticipated at m/z 142 (loss of NO₂) and m/z 158 (loss of NO). Cleavage of the methyl group (CH₃, 15 Da) could also occur, leading to a fragment at m/z 173.

Table 2: Predicted Mass Spectrometry Fragments for this compound An interactive data table based on the data in the text.

Fragment Ion Proposed Structure m/z (Mass/Charge Ratio)
[C₁₀H₈N₂O₂]⁺ Molecular Ion 188
[C₁₀H₈NO]⁺ [M - NO]⁺ 158
[C₁₀H₈N]⁺ [M - NO₂]⁺ 142

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma It is highly effective for assessing the purity of this compound and for identifying potential byproducts from its synthesis. imist.marjpbcs.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and polarities. imist.ma As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that allows for its identification. diabloanalytical.com

The synthesis of substituted quinolines, such as via the Skraup or Combes reactions, can yield various byproducts, including isomers. iipseries.org For instance, the nitration of 4-methylquinoline (B147181) can produce not only the desired 7-nitro isomer but also other positional isomers like 4-methyl-5-nitroquinoline or 4-methyl-8-nitroquinoline. google.com GC-MS can effectively separate these isomers, which would exhibit distinct retention times, and identify them based on their mass spectra. epa.gov This allows for a thorough assessment of the final product's purity and the optimization of reaction conditions to minimize byproduct formation. rasayanjournal.co.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fzu.cz This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. fzu.cz When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, producing a unique diffraction pattern of spots. fzu.cz The geometric positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined. fzu.cz

While specific crystallographic data for this compound is not publicly available, studies on analogous nitroquinoline derivatives provide insight into the expected structural parameters. For example, related compounds have been shown to crystallize in common space groups like P2₁/c (monoclinic) or Pbc2₁ (orthorhombic). mdpi.commdpi.com The analysis would confirm the planarity of the quinoline ring system and determine the precise orientation of the methyl and nitro substituents.

Table 3: Representative Crystallographic Data for a Substituted Nitroquinoline Analog An interactive data table based on the data in the text. Data is for the analogous compound 2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline.

Parameter Value Reference
Crystal System Monoclinic iucr.org
Space Group P 2₁ /n iucr.org
a (Å) 9.7349 (5) iucr.org
b (Å) 17.0241 (9) iucr.org
c (Å) 12.1068 (6) iucr.org
β (°) 90.240 (2) iucr.org
Volume (ų) 2006.42 (18) iucr.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds and π-π stacking.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, is a key technique for characterizing conjugated systems like this compound. The UV-Vis spectrum is dictated by the quinoline core, with its electronic properties being significantly modulated by the electron-withdrawing nitro (-NO₂) group and the electron-donating methyl (-CH₃) group.

The parent quinoline molecule exhibits absorption bands corresponding to π → π* transitions. The introduction of a nitro group, a strong chromophore, into the quinoline ring system is known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system and the introduction of n → π* transitions originating from the non-bonding electrons of the oxygen atoms in the nitro group. Generally, nitroquinolines exhibit strong absorption in the 300-400 nm range. unesp.br The methyl group, being an auxochrome, typically induces a small bathochromic shift.

While specific experimental UV-Vis data for this compound is not extensively documented in the cited literature, analysis of closely related substituted nitroquinolines provides valuable insights into its expected absorption characteristics. A study on various nitroquinoline derivatives, for which UV-Vis data were recorded in methanol, offers a comparative basis. mdpi.com For instance, the spectra of other methylated nitroquinolines show multiple absorption bands, characteristic of the complex electronic system of the quinoline ring. mdpi.com

Detailed research on analogous compounds reveals the influence of substituent positioning on the electronic spectra. For example, 8-(tert-Butyl)-2-methyl-5-nitroquinoline and 8-(iso-Propyl)-2-methyl-5-nitroquinoline exhibit their longest wavelength absorption maxima (λmax) at 317 nm and 321 nm, respectively, in methanol. mdpi.com These transitions are associated with significant molar absorptivity (log ε > 4.0), indicating strong π → π* transitions. mdpi.com Another study noted that introducing a nitro group to a quinoline system shifted the λmax from 272 nm to 335 nm in ethanol. unesp.br

Based on these findings, this compound is predicted to display a complex UV-Vis spectrum with strong absorption bands in the ultraviolet and near-visible regions. The primary π → π* transitions are expected to be red-shifted compared to unsubstituted quinoline, likely appearing in the 320-350 nm range.

To illustrate the typical UV-Vis absorption data for related compounds, the following table summarizes the findings for several substituted nitroquinolines measured in methanol.

Compoundλmax (nm)log εReference
8-(tert-Butyl)-2-methyl-5-nitroquinoline317, 281, 258, 224, 2024.02, 3.94, 4.00, 4.66, 4.61 mdpi.com
8-(iso-Propyl)-2-methyl-5-nitroquinoline321, 225, 2024.06, 4.67, 4.55 mdpi.com
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline~350-400Not Specified

This table presents data for compounds structurally related to this compound to provide a comparative context for its expected spectroscopic properties.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 7 Nitroquinoline

Transformations of the Nitro Group Functionality

The nitro group in 4-methyl-7-nitroquinoline is a versatile functional handle that can be transformed into other nitrogen-containing moieties, most notably the amino group. This conversion is a cornerstone in the synthesis of various derivatives.

Catalytic Hydrogenation and Other Reduction Reactions to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the chemistry of nitroquinolines. nih.gov This reaction opens pathways to a diverse range of aminoquinoline derivatives, which are important intermediates in organic synthesis. cdnsciencepub.com

Several methods are effective for the reduction of nitroquinolines, including catalytic hydrogenation and the use of reducing agents like stannous chloride. nih.gov Catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst with hydrogen gas, is a common and efficient method. clockss.org The reaction conditions, such as temperature, can influence the outcome. For instance, in some cases, hydrogenation at room temperature may selectively reduce the nitro group, while at elevated temperatures, other functional groups, like a chlorine atom, might also undergo hydrogenolysis. clockss.org

Another established method involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. This method is suitable for a variety of nitroquinolines and can tolerate the presence of other functional groups like hydroxyls, alkyl substituents, and halogens, offering a simple and fast transformation with high yields. nih.gov

The resulting aminoquinolines are valuable precursors for the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Table 1: Common Reduction Methods for Nitroquinolines

Reducing Agent/SystemTypical ConditionsProductReference
H₂/Pd-CRoom TemperatureAminoquinoline clockss.org
SnCl₂/HClMild ConditionsAminoquinoline nih.gov
Hydrazine hydrate/Pd-CReflux in ethanolAminoquinoline clockss.org

Nitro/Nitroso Conversion Mechanisms

Under certain reaction conditions, particularly during Vicarious Nucleophilic Substitution (VNS), the nitro group of a nitroquinoline can be converted to a nitroso group. nih.govmdpi.com This transformation has been observed in the reaction of 8-nitroquinoline (B147351) derivatives with nucleophiles like 9H-carbazole in the presence of a base such as potassium tert-butoxide. mdpi.comnih.gov

The proposed mechanism for this conversion involves the initial formation of a Meisenheimer-type adduct where the nucleophile adds to the quinoline (B57606) ring. mdpi.com In a protic medium, which can be generated in-situ, the nitro group can be protonated. Subsequent elimination of a water molecule leads to the formation of the nitroso derivative. mdpi.comresearchgate.net The presence of a potassium counter-ion from the base is thought to interact with the oxygen atoms of the nitro group, potentially influencing the nucleophilic attack and facilitating this transformation. mdpi.comresearchgate.net

In some instances, this nitro-to-nitroso conversion is accompanied by other transformations, such as the introduction of a hydroxyl or carbonyl group at an adjacent position, leading to the formation of complex products like (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one. mdpi.comnih.gov The formation of such products can be influenced by tautomeric equilibria between the nitrosophenol and quinone oxime forms. mdpi.com The formation of nitroso compounds can also occur during the amidation of certain nitroquinolines. researchgate.netmdpi.com

Nucleophilic Substitution Reactions of Nitroquinoline Derivatives

The electron-withdrawing nature of the nitro group activates the quinoline ring system towards nucleophilic attack, facilitating a variety of substitution reactions. These reactions provide powerful tools for the functionalization of the quinoline core.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction for the direct introduction of substituents onto the electron-deficient nitroquinoline ring. nih.govmdpi.com This reaction typically involves the attack of a nucleophile, which bears a leaving group at the nucleophilic center, on the nitroaromatic compound in the presence of a strong base. researchgate.net The key feature of VNS is that a hydrogen atom, rather than a pre-installed leaving group, is substituted.

The reaction proceeds via the formation of a σH-adduct, a Meisenheimer-like complex, which then undergoes a base-induced β-elimination of the leaving group from the nucleophile to afford the substituted product. cdnsciencepub.comresearchgate.net For nitroquinolines, the substitution generally occurs at the positions ortho or para to the nitro group. cdnsciencepub.comresearchgate.net For example, 7-nitroquinolines undergo amination at the 8-position. cdnsciencepub.com

A variety of nucleophiles can be employed in VNS reactions with nitroquinolines, including aminating agents like 4-amino-1,2,4-triazole (B31798) and 1,1,1-trimethylhydrazinium (B8733633) iodide, as well as carbanions. researchgate.netresearchgate.net The reaction of 3-, 5-, 6-, and 7-nitroquinolines with 4-amino-1,2,4-triazole in a basic medium (potassium tert-butoxide in DMSO) yields the corresponding amino-nitroquinolines with substitution predominantly at the ortho position to the nitro group. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 2: Examples of VNS Reactions on Nitroquinolines

Nitroquinoline IsomerNucleophilePosition of SubstitutionReference
3-Nitroquinoline4-Amino-1,2,4-triazole4 (ortho) cdnsciencepub.com
5-Nitroquinoline (B147367)4-Amino-1,2,4-triazole6 (ortho) and 8 (para) cdnsciencepub.com
6-Nitroquinoline4-Amino-1,2,4-triazole5 (ortho) cdnsciencepub.com
7-Nitroquinoline4-Amino-1,2,4-triazole8 (ortho) cdnsciencepub.com
8-Nitroquinoline4-Amino-1,2,4-triazole7 (ortho) researchgate.netcdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) on Activated Nitroquinolines

The nitro group strongly activates the quinoline ring for classical Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present at a position activated by the nitro group. semanticscholar.orgresearchgate.net The electron-withdrawing effect of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the leaving group by a nucleophile. semanticscholar.org

This strategy is commonly used to introduce various functional groups onto the quinoline skeleton. For instance, a bromo group situated ortho or para to a nitro group on the quinoline ring can be readily displaced by nucleophiles like cyclic amines (e.g., morpholine (B109124) and piperazine). semanticscholar.org These reactions are typically carried out by heating the reactants in a suitable solvent. semanticscholar.org

In some cases, a nitro group itself can act as a leaving group in SNAr reactions, although this is less common than the displacement of a halide. rsc.orgacsgcipr.org The presence of multiple activating groups can lead to dual SNAr reactions, where both a halogen and a nitro group are sequentially substituted. rsc.org

Cine-Substitution Reactions of Nitroquinolones

Cine-substitution is a type of nucleophilic substitution where the entering group takes a position adjacent to the one originally occupied by the leaving group. wikipedia.org In the context of nitroquinolines, this reaction is particularly prominent in highly activated systems like 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). mdpi.com

The reaction of TNQ with various nucleophiles results in substitution at the 4-position, with the concurrent elimination of the nitro group from the 3-position. mdpi.comnih.gov This unusual reactivity is attributed to the steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position, which distorts the quinolone framework and enhances the reactivity of the pyridone ring. mdpi.comresearchgate.net

The mechanism involves the initial addition of the nucleophile to the 4-position to form an adduct. Subsequent protonation at the 3-position, followed by the elimination of nitrous acid, leads to the formation of the 4-substituted product. nih.gov A wide range of carbon and nitrogen nucleophiles, including 1,3-dicarbonyl compounds, enamines, ketones, and amines, can participate in this reaction. mdpi.com For instance, 1,3-dicarbonyl compounds react with TNQ in the presence of triethylamine (B128534) to yield 4-functionalized 6,8-dinitro-2-quinolones. mdpi.com

Table 3: Nucleophiles Used in Cine-Substitution of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

Nucleophile TypeExampleProduct TypeReference
1,3-Dicarbonyl Compoundsβ-Diketones, β-Keto esters4-Functionalized 6,8-dinitro-2-quinolones mdpi.com
EnaminesMorpholine enaminesMorpholinium salts of 3,4-dihydro-quinolones mdpi.com
AminesPrimary aminesAmmonium salts of adducts mdpi.com
CyanidesPotassium cyanide4-Cyano-6,8-dinitro-2-quinolones researchgate.net
PhenoxidesPotassium phenoxides4-Aryl-6,8-dinitro-2-quinolones nih.gov

Cross-Coupling Reactions Involving Functionalized Nitroquinolines

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalized nitroquinolines to synthesize a variety of complex molecules. numberanalytics.comresearchgate.net The presence of the nitro group can significantly impact the efficiency and outcome of these reactions.

In the context of Suzuki-Miyaura coupling, a widely used palladium-catalyzed cross-coupling reaction, the electronic and steric properties of the quinoline substrate and the ligands used are crucial. rsc.org For instance, the reaction of 4-methyl-3-nitroquinoline (B1313941) with ethyl acrylate (B77674) has been shown to proceed smoothly to yield the corresponding quinoline-2-carboxylate derivative in high yield, demonstrating the feasibility of cross-coupling reactions even with a deactivating nitro group present. rsc.org

Steric and Electronic Effects in Cross-Coupling Reactions

The success of cross-coupling reactions is heavily dependent on both steric and electronic factors. numberanalytics.com

Steric Effects:

Ligand Bulk: The size of the ligands attached to the metal catalyst can influence the accessibility of the catalytic site. Bulky ligands can be beneficial in promoting reductive elimination, the final step in many cross-coupling catalytic cycles. rsc.org

Substrate Hindrance: The position and size of substituents on the quinoline ring can hinder the approach of the catalyst. For example, a methyl group at the 4-position, as in this compound, can create steric hindrance and potentially influence the regioselectivity of the reaction. kochi-tech.ac.jp In some cases, substitution at the 2-position of quinoline-based ligands has been shown to be detrimental to cross-coupling reactions. nih.gov

Electronic Effects:

Electron-Withdrawing Groups: The nitro group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack but activates it for nucleophilic substitution. nih.govnih.gov This deactivation can make some cross-coupling reactions more challenging. However, the presence of an electron-withdrawing substituent is often crucial for the formation of the transition state that leads to the desired product. rsc.org

Electron-Donating Groups: The methyl group at the 4-position is an electron-donating group, which can partially counteract the deactivating effect of the nitro group. The electronic properties of substituents on quinoline-based ligands also play a role; electron-donating groups at the 3- or 4-positions can lead to moderate yields in some cross-coupling reactions, while electron-deficient ligands may result in lower yields. nih.gov

Activation of Vicinal Positions by the Nitro Group

The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring, particularly at the positions adjacent (vicinal) to its point of attachment. nih.govnih.gov This activation renders these positions susceptible to nucleophilic attack.

The vicinal position to a nitro group is rendered electron-deficient through both inductive and resonance effects. nih.gov This electronic pull facilitates the addition of nucleophiles. For example, in nitroquinolones, the nitro group at the 3-position markedly activates a chloro group at the 4-position, promoting its nucleophilic substitution. kochi-tech.ac.jp This has been exploited to introduce a variety of functional groups at the 4-position, including fluoro, alkoxy, amino, azide, and alkylthio groups. kochi-tech.ac.jp

Studies on various nitroquinoline derivatives have demonstrated this activating effect. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines occurs preferentially at the positions ortho or para to the nitro group. mdpi.comresearchgate.netresearchgate.net In the case of 5-nitroquinoline and 7-nitroquinoline, amination occurs at the ortho positions (C-6 and C-8, respectively). researchgate.netresearchgate.net This regioselectivity is attributed to the directing effect of the nitro group.

Cycloaddition Reactions of Nitroalkene Moieties within Quinoline Systems

The nitro group can activate the quinoline system to participate in cycloaddition reactions, particularly Diels-Alder reactions, where the nitro-substituted ring acts as a dienophile. nih.govsciforum.net This provides a powerful method for the construction of polycyclic heterocyclic systems.

Simple nitroarenes, including nitroquinolines, have been shown to undergo dearomatizing [4+2] cycloadditions with silyloxydienes under high pressure. nih.gov These reactions proceed without the need for a chemical promoter, highlighting the activating role of the nitro group. nih.gov The presence of the nitro group on the quinoline ring makes the system electron-deficient, facilitating its reaction with electron-rich dienes. nih.gov

For example, 5- and 8-nitroquinolines have been shown to act as dienophiles in Diels-Alder reactions. sciforum.net The reaction of 5-nitroquinoline with isoprene (B109036) leads to a hetero-Diels-Alder product through the participation of the nitro group. sciforum.net The use of ionic liquids as solvents can improve the yields and reaction conditions of these cycloaddition reactions. sciforum.net

Furthermore, the nitroalkene moiety within quinolone systems can undergo cycloaddition. nih.gov For instance, 3-nitrated 1-methyl-2-quinolones react with electron-rich dienes to yield aromatized phenanthridone derivatives, although this may require harsh reaction conditions. nih.gov Photocatalyzed (3+2) cycloadditions have also been explored for the dearomatization of electron-poor arenes like 5-nitroquinoline. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations involving this compound. While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented in readily available literature, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. uns.ac.idupertis.ac.id

Kinetics: Reaction kinetics is concerned with the rate at which a reaction proceeds and the factors that influence this rate, such as concentration, temperature, and the presence of catalysts. The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. The Arrhenius equation describes the relationship between the rate constant (k), activation energy, and temperature.

Factors that affect a chemical process involving this compound include:

Nitrating agents: The choice of nitrating agent can influence the kinetics and thermodynamics of nitration reactions. uns.ac.id

Solvents: The polarity and proticity of the solvent can influence the stability of reactants, intermediates, and transition states, thus affecting both the kinetics and thermodynamics of a reaction. upertis.ac.id

While detailed quantitative data for this compound is sparse, the principles of thermodynamics and kinetics are fundamental to understanding and optimizing its chemical transformations. uns.ac.id

Derivatization and Functionalization Strategies for 4 Methyl 7 Nitroquinoline

Strategies for Introducing New Functional Groups at Diverse Positions

The functionalization of 4-methyl-7-nitroquinoline can be achieved by targeting the methyl group, the nitro group, or the quinoline (B57606) ring's C-H bonds. Each site offers a unique pathway for introducing chemical diversity.

One primary strategy involves the transformation of the existing functional groups. The nitro group at the C7 position can be readily reduced to an amino group (7-amino-4-methylquinoline). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (B78146) (Na₂S₂O₄). The resulting amine is a versatile functional group that can undergo a wide array of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

The methyl group at the C4 position is also a key handle for derivatization. It can be oxidized to an aldehyde (4-formyl-7-nitroquinoline) or a carboxylic acid (7-nitroquinoline-4-carboxylic acid) using appropriate oxidizing agents. This aldehyde or carboxylic acid can then serve as a precursor for forming imines, esters, amides, or for use in condensation reactions to build larger molecular structures.

Furthermore, direct C-H activation and functionalization on the quinoline ring itself represent a modern and efficient approach. mdpi.com These methods, often catalyzed by transition metals like palladium or copper, allow for the introduction of new groups at positions that are otherwise difficult to access. mdpi.comnih.gov For example, C-H bonds at the C2 or C8 positions can be targeted for alkylation, amination, or arylation. mdpi.com

Target SiteInitial Functional GroupPotential ReactionResulting Functional Group
C7 PositionNitro (-NO₂)ReductionAmino (-NH₂)
C4 PositionMethyl (-CH₃)OxidationAldehyde (-CHO), Carboxylic Acid (-COOH)
C2 PositionC-H BondC-H AminationAmino (-NH₂)
C8 PositionC-H BondC-H AlkylationAlkyl (-R)

Synthesis of Complex Quinoline Scaffolds via Functionalization

The derivatives of this compound serve as building blocks for constructing more complex molecular scaffolds. The functional groups introduced in the initial derivatization steps act as anchor points for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, after reducing the nitro group to an amine, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling can be employed. If the amine is first converted to a halide (e.g., 7-bromo-4-methylquinoline) via a Sandmeyer reaction, it can then be coupled with a wide variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other organometallic reagents to attach complex aryl, heteroaryl, or alkyl groups at the C7 position.

Similarly, the functionalization of the methyl group provides another avenue for complexity. A 4-formyl-7-nitroquinoline derivative can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce new unsaturated side chains. It can also participate in multicomponent reactions to rapidly build intricate molecular frameworks. An example from a related compound, 7-methyl-8-nitro-quinoline, shows that the methyl group can be converted into a 7-(β-trans-(N,N-dimethylamino)ethenyl) group, demonstrating the potential for chain extension and the introduction of new functionalities. brieflands.com

Formation of Fused Ring Systems from Nitroquinoline Precursors

This compound is a valuable precursor for the synthesis of polycyclic aromatic systems where additional rings are fused to the quinoline core. The key step in many of these strategies is the reduction of the nitro group to an amine, creating a nucleophilic center adjacent to the quinoline ring system.

A common strategy involves reacting the resulting 7-amino-4-methylquinoline with a 1,3-dicarbonyl compound or its equivalent. This can lead to a cyclization reaction, forming a new six-membered ring fused to the 'c' face of the quinoline (the bond between C6 and C7). This type of reaction, known as the Combes quinoline synthesis or a related cyclization, would result in a tetracyclic system.

Another approach is the Skraup or Doebner-von Miller reaction, which involves reacting an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent. brieflands.com While typically used to form the quinoline ring itself, analogous cyclization chemistry can be applied to an amino-quinoline derivative to build additional fused heterocyclic rings. For example, if a functional group with a two-carbon chain were introduced at the C8 position of 7-amino-4-methylquinoline, an intramolecular cyclization could lead to a new five- or six-membered ring fused across the C7 and C8 positions.

Precursor DerivativeReagent TypeResulting Fused System (Example)
7-Amino-4-methylquinolineβ-Diketone (e.g., Acetylacetone)Benzo[h] mdpi.comresearchgate.netnaphthyridine derivative
7-Amino-4-methylquinolineα,β-Unsaturated aldehyde/ketonePolycyclic quinoline derivative
8-Substituted-7-amino-4-methylquinoline(Internal cyclization)Pyrroloquinoline or Pyridinoquinoline derivative

Regioselective Functionalization Approaches and Control

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is critical. The inherent electronic properties of the this compound ring system guide the selectivity of many reactions. mdpi.com

Pyridine (B92270) Ring (Positions C2, C3): The pyridine part of the quinoline is generally electron-deficient. It is susceptible to nucleophilic attack, especially at the C2 and C4 positions. However, the C4 position is already substituted. The C2 position is a primary target for regioselective functionalization, often via C-H activation. mdpi.comnih.gov The use of quinoline N-oxides can further enhance the reactivity of the C2 position towards certain reagents. mdpi.com For instance, palladium-catalyzed oxidative cross-coupling reactions can introduce alkyl groups specifically at C2. mdpi.com

Benzene (B151609) Ring (Positions C5, C6, C8): This ring is influenced by both the fused pyridine ring and the substituents. The nitro group at C7 is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methyl group at C4 is a weak activating group and an ortho-, para-director. For an incoming electrophile, these competing effects make prediction complex, but positions C6 and C8 are the most likely targets. For nucleophilic aromatic substitution, the electron-withdrawing nitro group makes the positions ortho and para to it (C6 and C8) more susceptible to attack, provided a suitable leaving group is present.

Direct C-H functionalization methods offer powerful control. mdpi.com For example, copper-catalyzed C2 amination of quinoline N-oxides has been shown to be highly regioselective. mdpi.com The choice of catalyst, oxidant, and directing group can steer the reaction to a specific C-H bond, overriding the inherent electronic preferences of the ring system.

Derivatization in Analytical Contexts for Enhanced Characterization

In analytical chemistry, derivatization is used to modify an analyte to make it more suitable for detection and quantification. This compound can be derivatized to enhance its detectability by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

A key strategy is to introduce a fluorophore (a fluorescent tag) onto the molecule. This can be achieved by first converting one of the existing functional groups into a reactive handle. For example, the nitro group can be reduced to an amine. This amine can then be reacted with a fluorescent labeling agent, such as:

Dansyl chloride: Reacts with primary amines to form highly fluorescent sulfonamides.

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products.

Alternatively, the methyl group could be halogenated (e.g., using N-bromosuccinimide) to form 4-(bromomethyl)-7-nitroquinoline. This bromomethyl group is a reactive electrophile that can be used to "tag" other molecules containing nucleophilic groups (e.g., carboxylic acids, phenols, thiols). This strategy is analogous to the use of 4-bromomethyl-7-methoxycoumarin (B43491) as a well-known fluorescent labeling agent for carboxylic acids in HPLC. nih.gov This derivatization allows for trace-level detection of analytes that would otherwise be difficult to measure.

Computational Chemistry and Theoretical Investigations of 4 Methyl 7 Nitroquinoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the microscopic world of molecules. For 4-methyl-7-nitroquinoline, these calculations reveal the fundamental aspects of its structure and electronic nature.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.orgscirp.org It is frequently employed for its balance of accuracy and computational cost. rsc.org The selection of a suitable functional and basis set is critical for obtaining reliable results.

Commonly used functionals for organic molecules like this compound include B3LYP (Becke, 3-parameter, Lee-Yang-Parr). physchemres.org This hybrid functional incorporates a portion of the exact exchange from Hartree-Fock theory, often leading to improved accuracy.

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-31G**, 6-311++G(d,p), and cc-pVDZ, are frequently utilized. researchgate.netresearchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electron distribution, especially in molecules with heteroatoms and pi-systems. researchgate.net For instance, studies on similar quinoline (B57606) derivatives have successfully employed the B3LYP functional combined with the 6-311++G(d,p) basis set to achieve good agreement with experimental data. rsc.org

Optimization of Molecular Geometries

A key step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. rsc.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For substituted quinolines, the planarity of the quinoline ring system is a significant feature, with substituents causing minor deviations.

Computational studies on related methylquinolines have been performed using both Hartree-Fock (HF) and DFT methods to determine their optimized geometries. researchgate.netresearchgate.net The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net The introduction of substituents to the quinoline ring can lead to variations in the charge distribution, which in turn affects the structural parameters of the molecule. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgresearchgate.net

A smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to be involved in electron donation and acceptance, respectively. researchgate.netuantwerpen.be For example, in some quinoline derivatives, the HOMO is delocalized over the quinoline ring system, while the LUMO may be localized on specific substituents. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative A-6.164-2.0864.078
Quinoline Derivative B-5.41-1.384.03
Quinoline Derivative C-4.52-2.452.07
Quinoline Derivative D-5.11-1.683.43

Note: This table contains illustrative data from various quinoline derivatives to demonstrate the typical range of values and is not specific to this compound.

Prediction of Quantum Descriptors of Global Reactivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. scirp.org These descriptors provide a more detailed picture of the molecule's reactivity than the HOMO-LUMO gap alone.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger hardness value indicates greater stability. rsc.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value suggests higher reactivity. rsc.org

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These quantum mechanical descriptors are instrumental in elucidating the chemical reactivity of molecules. scirp.org

Table 2: Calculated Global Reactivity Descriptors for a Quinoline Derivative (Illustrative Example)

ParameterValue (eV)
Ionization Potential (I)6.164
Electron Affinity (A)2.086
Electronegativity (χ)4.125
Chemical Hardness (η)2.039
Chemical Softness (S)0.245
Electrophilicity Index (ω)4.172

Note: This table is an illustrative example based on the data for Quinoline Derivative A in Table 1 and is not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Characterization and Activation Energy Calculations

To understand how a chemical reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. khanacademy.org The structure of the transition state determines the energetic barrier that must be overcome for the reaction to occur, known as the activation energy (Ea). khanacademy.org

Computational methods can be used to locate and characterize transition state structures. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. wuxiapptec.com The activation energy is then calculated as the energy difference between the reactants and the transition state. wuxiapptec.com A lower activation energy corresponds to a faster reaction rate. khanacademy.org For example, in electrophilic aromatic substitution reactions like nitration, computational studies can determine the activation energies for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.de This analysis is crucial for confirming that an identified transition state indeed links the desired reactants and products and for understanding the mechanistic details of a chemical reaction. uni-muenchen.degithub.io

In the context of reactions involving quinoline derivatives, IRC calculations have been employed to elucidate reaction mechanisms. For instance, in studies of the Povarov reaction for synthesizing quinoline derivatives, IRC analysis confirmed that the non-catalyzed reaction proceeds through a one-step mechanism. mdpi.com The calculations trace the path the molecule follows as it moves down from the transition state into the reactant and product valleys with zero kinetic energy. uni-muenchen.de The process involves a series of steps along the reaction coordinate, typically calculated in mass-weighted cartesian coordinates, to ensure the path represents the most energetically favorable route. uni-muenchen.degaussian.com

For a hypothetical reaction involving this compound, an IRC analysis would start from the optimized geometry of the transition state. The calculation would then follow the reaction path in both the forward and reverse directions. gaussian.com This would allow for the unequivocal identification of the structures of the reactants and products connected by that transition state, providing a detailed picture of the molecular transformations occurring during the reaction.

Catalysis Effects on Reaction Pathways

Theoretical studies on reactions involving quinoline derivatives have demonstrated the significant impact of catalysts. For example, in the Povarov reaction, the presence of a Lewis acid catalyst like AlCl₃ was found to maintain a one-step, synchronous mechanism, similar to the non-catalyzed reaction, but with a significantly lower activation energy. mdpi.com In contrast, a Brønsted acid catalyst (H⁺) was shown to change the mechanism to a stepwise process. mdpi.com

These computational findings highlight that the choice of catalyst can be critical in directing the reaction toward a desired pathway and can influence not only the reaction rate but also the very nature of the bond-forming and bond-breaking steps. Catalysts can be homogeneous, existing in the same phase as the reactants, or heterogeneous, providing a surface for the reaction to occur. mdpi.com For reactions involving this compound, the introduction of a suitable catalyst could potentially lower the energy barrier for a desired transformation, making the reaction more efficient and selective. mdpi.com

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

The regioselectivity of chemical reactions involving this compound—that is, the preferential reaction at one position over others—can be predicted using computational methods that analyze the electronic properties of the molecule. The quinoline ring system has distinct electronic characteristics. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. iust.ac.ir Conversely, the benzene (B151609) ring is more electron-rich and is the typical site for electrophilic substitution, which generally occurs at the C5 and C8 positions. uomustansiriyah.edu.iq

The presence of substituents dramatically influences this inherent reactivity. In this compound, the methyl group (CH₃) at position 4 is an electron-donating group, which would activate the ring towards electrophilic attack. The nitro group (NO₂) at position 7 is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic attack and activating it for nucleophilic aromatic substitution.

Electrophilic Reactions: For electrophilic attack, computational analysis of quinoline itself shows that nitration leads to a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq For this compound, the strong deactivating effect of the nitro group at C7 would likely direct incoming electrophiles away from the benzene ring.

Nucleophilic Reactions: The electron-deficient nature of the quinoline nucleus makes it a target for nucleophiles. Vicarious Nucleophilic Substitution (VNS) is a key reaction for introducing substituents onto electron-deficient aromatic rings. mdpi.com Studies on various nitroquinolines show that amination via VNS occurs predominantly at the position ortho or para to the nitro group. researchgate.net For 7-nitroquinoline, VNS with 4-amino-1,2,4-triazole (B31798) occurs at the C8 position (ortho). researchgate.net Therefore, for this compound, nucleophilic attack would be predicted to occur preferentially at the positions activated by the nitro group, likely at C8 or C6. Computational tools like the analysis of Molecular Electrostatic Potential (MEP) and Fukui functions can provide a more quantitative prediction of these reactive sites. uantwerpen.be

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate NMR and vibrational (Infrared and Raman) spectra.

NMR Spectra: Computational methods can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. For quinoline derivatives, specific chemical shifts are characteristic; for instance, protons adjacent to the nitro group are typically deshielded and appear at higher δ values (8.5–9.0 ppm). The methyl group protons would be expected in the range of δ 2.5–3.0 ppm. Similarly, ¹³C NMR spectra can be simulated, with carbons attached to the nitro group showing significant deshielding (~150 ppm). These predicted spectra can be invaluable in assigning the signals in experimentally obtained spectra.

Vibrational Spectra (FT-IR and FT-Raman): Vibrational spectroscopy is sensitive to the functional groups within a molecule. The characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretches) and the methyl group can be calculated computationally. For nitroaromatic compounds, the NO₂ asymmetric stretching vibration is typically observed around 1520 cm⁻¹, and the symmetric stretch is around 1350 cm⁻¹. DFT calculations, often at the B3LYP level of theory with basis sets like 6-311+G(d,p), have been shown to produce simulated FT-IR and FT-Raman spectra that are in excellent agreement with experimental results for substituted quinolines like 2-methyl-6-nitroquinoline (B57331). elixirpublishers.com

Table 1: Predicted and Experimental Spectroscopic Data for Nitroquinoline Derivatives

Spectroscopic TechniqueFeaturePredicted/Typical RangeExperimental Example (Derivative)Reference
¹H NMRAromatic H (nitro-adjacent)δ 8.5–9.0 ppmδ 8.85 (d)
¹H NMRMethyl Protonsδ 2.5–3.0 ppmδ 2.77 (s) mdpi.com
¹³C NMRCarbon (nitro-attached)~150 ppmδ 155.9 mdpi.com
FT-IRNO₂ Asymmetric Stretch~1520 cm⁻¹1517 cm⁻¹ mdpi.com
FT-IRNO₂ Symmetric Stretch~1350 cm⁻¹1333 cm⁻¹ mdpi.com

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting these spectra. nih.govresearchgate.net The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For quinoline and its derivatives, the absorption spectra typically fall within the 280 to 510 nm range. researchgate.net The π → π* transitions are common in these aromatic systems. libretexts.org The presence of substituents like the nitro and methyl groups on the quinoline core will shift the absorption bands. Computational studies on nitroquinoline derivatives have shown that TD-DFT calculations can accurately predict the absorption maxima observed experimentally. researchgate.net For example, the calculated absorption spectra for various quinoline derivatives have been shown to agree well with experimental data, validating the computational approach. researchgate.net These simulations are crucial for understanding the electronic structure and photophysical properties of molecules like this compound.

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions are forces between molecules that are weaker than covalent bonds but are crucial in determining the physical properties and crystal packing of a substance. libretexts.org These interactions include dipole-dipole forces, London dispersion forces, and hydrogen bonds. libretexts.org

Furthermore, π-π stacking interactions are common in aromatic systems like quinoline. mdpi.com In the crystal structure of a related compound, 8-(tert-butyl)-2-methyl-5-nitroquinoline, π-π stacking between the quinoline rings was observed, with centroid-centroid distances between 3.668–3.734 Å. mdpi.com Computational methods can be used to visualize and quantify these noncovalent interactions. For instance, Hirshfeld surface analysis and the calculation of non-covalent interaction (NCI) plots can reveal the regions and strengths of these forces, showing areas of strong attraction (like hydrogen bonds) and weaker van der Waals or stacking interactions. researchgate.net This analysis is vital for understanding how molecules of this compound would arrange themselves in a crystal lattice and for predicting physical properties like melting point and solubility.

Addressing Inconsistencies in Spectral and Yield Data through Theoretical Approaches

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for resolving ambiguities and validating experimental data concerning this compound. Discrepancies in spectroscopic analyses and synthetic yields are common challenges in experimental chemistry. Theoretical investigations offer a pathway to clarify these inconsistencies by providing a molecular-level understanding of structure, reactivity, and spectral properties.

Detailed Research Findings

Theoretical approaches are frequently employed to corroborate experimental spectral data. Techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can sometimes yield complex or unexpected results. These may arise from the presence of impurities, the influence of solvents, or the formation of multiple isomers during synthesis. Computational modeling provides a baseline for comparison, helping to assign spectral features with greater confidence.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating theoretical NMR chemical shifts. researchgate.netrsc.org By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the structural assignment of this compound. researchgate.netacs.org Discrepancies between the predicted and observed shifts can point to specific intermolecular interactions or conformational effects not initially considered. Studies on analogous quinoline derivatives have shown a strong correlation between experimental and computed values when appropriate functionals and basis sets, such as B3LYP/6-311++G(d,p), are used. researchgate.netresearchgate.net

Parameter Experimental Value (ppm) Theoretical Value (GIAO/DFT) (ppm) Reference Methodology
¹H (H5)8.118.14 rsc.org
¹H (H8)7.627.54 rsc.org
¹³C (C4)145.2144.8 acs.org
¹³C (C7)149.8150.0
This table presents hypothetical data for this compound based on methodologies applied to similar quinoline structures to illustrate the comparison between experimental and theoretical values.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscm.com TD-DFT calculations can determine the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. mdpi.com This theoretical spectrum can be used to interpret the experimental UV-Vis data and understand the influence of the methyl and nitro groups on the electronic structure of the quinoline core. The agreement between theoretical and experimental spectra often validates the structural characterization. researchgate.net

Solvent Experimental λmax (nm) Theoretical λmax (TD-DFT) (nm) Reference Methodology
Chloroform (B151607)335340 researchgate.net
DMSO342348 researchgate.net
This table contains hypothetical UV-Vis absorption data for this compound to demonstrate the application of TD-DFT in spectral analysis.

In the context of synthesis, theoretical chemistry is crucial for understanding and resolving issues related to reaction yields and regioselectivity. The nitration of 4-methylquinoline (B147181) can potentially yield several different isomers, and literature reports on such reactions can sometimes be inconsistent. researchgate.net DFT calculations can be used to investigate the reaction mechanism and predict the most likely products.

By calculating the thermodynamic stability of the possible intermediates (such as σ-complexes) and the final nitro-isomers, researchers can construct an energy profile for the reaction. researchgate.netchemrxiv.org This analysis often reveals that the formation of one isomer is energetically more favorable than others, thereby explaining the observed product distribution and yield. researchgate.net For example, a computational study on the nitration of a related heterocyclic system, tetrahydroquinoline, successfully used DFT calculations to resolve literature inconsistencies and predict the conditions needed to achieve high regioselectivity. researchgate.net Such calculations of the relative energies of isomers can explain why the 7-nitro product might be favored under specific synthetic conditions.

Isomer of Mononitrated 4-Methylquinoline Calculated Relative Energy (kcal/mol) Predicted Stability Reference Methodology
4-Methyl-5-nitroquinoline+1.5Less Stable researchgate.net
4-Methyl-6-nitroquinoline+0.5Moderately Stable researchgate.net
This compound0.0Most Stable researchgate.net
4-Methyl-8-nitroquinoline+2.0Least Stable researchgate.net
This table provides hypothetical relative energy data to illustrate how DFT calculations can predict the most stable isomer, which often correlates with the major product of a reaction under thermodynamic control.

Ultimately, the integration of computational chemistry with experimental work provides a robust framework for the unambiguous characterization of this compound. It allows for the validation of spectral data and provides critical insights into reaction mechanisms, helping to reconcile discrepancies in synthetic yields and improve reaction design.

Synthetic Utility of 4 Methyl 7 Nitroquinoline As a Precursor for Complex Molecular Architectures

Building Block in Heterocyclic Chemistry for Diverse Scaffolds

The strategic placement of the methyl and nitro groups on the quinoline (B57606) ring system endows 4-Methyl-7-nitroquinoline with a unique reactivity profile, rendering it a valuable starting material for the construction of a variety of heterocyclic scaffolds. The chemistry of quinoline and its derivatives is rich and well-established, and by extension, this compound is a key player in the synthesis of novel heterocyclic compounds. nou.edu.ngnumberanalytics.com

The nitro group at the 7-position can be readily reduced to an amino group, which then serves as a handle for the construction of fused heterocyclic rings. For instance, the resulting 7-amino-4-methylquinoline can undergo condensation reactions with various electrophiles to form new ring systems. The synthesis of new nitro- and aminoquinoline derivatives containing a pyridyl nucleus has been reported, starting from substituted 4-methyl-2-pyridylquinolines. While this example does not directly start from this compound, it highlights a general strategy where the aminoquinoline core is used to build more complex structures.

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen is a powerful method for the functionalization of electron-deficient nitroaromatics, including nitroquinolines. mdpi.comresearchgate.net This reaction allows for the introduction of various substituents onto the quinoline ring, ortho to the nitro group. In the case of 7-nitroquinoline, VNS reactions have been shown to occur, leading to the formation of new C-C or C-N bonds. researchgate.net This methodology could potentially be applied to this compound to generate a library of substituted quinolines, further expanding its utility as a building block.

The methyl group at the 4-position also offers opportunities for synthetic elaboration. Oxidation of the methyl group can lead to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, the methyl group can be activated for condensation reactions. For example, 2- and 4-methylquinolines are known precursors to cyanine (B1664457) dyes. nou.edu.ng

The following table summarizes the key reactive sites of this compound and their potential transformations for the synthesis of diverse heterocyclic scaffolds.

Reactive SitePotential TransformationResulting Functional GroupPotential for Scaffold Generation
Nitro Group (C7) ReductionAmino GroupFormation of fused heterocycles (e.g., imidazoquinolines, triazoloquinolines)
Nucleophilic Aromatic SubstitutionSubstituted Amino/Alkoxy/Thioalkoxy GroupsIntroduction of diverse side chains
Vicarious Nucleophilic SubstitutionC-C or C-N bond formationAnnulation of new rings or introduction of functional groups
Methyl Group (C4) OxidationCarboxylic AcidAmide bond formation, esterification
Condensation ReactionsAlkenyl or substituted alkyl groupsExtension of the carbon framework
Quinoline Ring Electrophilic SubstitutionHalogenation, NitrationFurther functionalization of the aromatic system

Intermediate in the Synthesis of Advanced Organic Molecules

The versatility of this compound extends to its role as a key intermediate in the synthesis of advanced organic molecules with potential biological activity. The quinoline nucleus is a common feature in many pharmaceuticals, and functionalized quinolines are important precursors in drug discovery programs. nou.edu.ngbrieflands.com

A critical transformation of this compound is the reduction of the nitro group to an amine, yielding 7-amino-4-methylquinoline. This aminoquinoline can then be further elaborated. For example, in the synthesis of quinolinequinone derivatives, an amino-hydroxyquinoline is a key intermediate which is acylated and then oxidized to the corresponding N-oxide. nih.gov While the starting material in this specific study was different, the synthetic sequence illustrates a general pathway where an aminoquinoline serves as a precursor to more complex, biologically relevant molecules.

The synthesis of substituted aminoquinolines as useful intermediates for the preparation of aromatic N-tricyclic systems has been described. researchgate.net These studies often involve the nucleophilic displacement of a halogen, followed by reduction of a nitro group to an amine, which is then used in cyclization reactions to build fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net Although these examples start with chloro-nitroquinolines, they underscore the importance of the amino-nitroquinoline scaffold as a versatile intermediate.

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported as a key intermediate for quinoline inhibitors. atlantis-press.com This highlights the general importance of substituted nitroquinolines in the development of bioactive compounds.

The following table outlines a hypothetical synthetic pathway starting from this compound to illustrate its role as an intermediate.

StepReactionReagent/ConditionsIntermediate/ProductApplication
1 Reduction of Nitro GroupSnCl₂/HCl or H₂/Pd-C7-Amino-4-methylquinolinePrecursor for further functionalization
2 Diazotization followed by Sandmeyer ReactionNaNO₂/HCl, then CuX7-Halo-4-methylquinolineSubstrate for cross-coupling reactions
3 Suzuki or Heck CouplingPalladium catalyst, boronic acid or alkene7-Aryl/alkenyl-4-methylquinolineAdvanced organic molecule with potential biological activity
4 N-Oxidation of Quinoline Nitrogenm-CPBAThis compound-N-oxideModifies reactivity and potential for further functionalization

Strategies for Scaffold Diversification and Library Synthesis

The principles of combinatorial chemistry, which aim to rapidly generate large libraries of related compounds for screening, can be effectively applied to scaffolds derived from this compound. scribd.comjetir.orgnumberanalytics.com The multiple reactive handles on the this compound core allow for a modular approach to library synthesis.

A primary strategy for diversification involves the reduction of the nitro group to an amine, followed by reactions with a diverse set of building blocks. For example, the resulting 7-amino-4-methylquinoline can be acylated with a library of carboxylic acids or sulfonyl chlorides to generate a library of amides or sulfonamides.

Another powerful technique is the use of multicomponent reactions (MCRs). While no specific MCRs involving this compound have been reported, the amino group generated from its reduction can participate in various MCRs, such as the Ugi or Passerini reactions, to rapidly introduce structural diversity.

Solid-phase synthesis is another key strategy in combinatorial chemistry. jetir.org this compound, after suitable functionalization to attach it to a solid support, could be used in solid-phase organic synthesis (SPOS). For instance, if the methyl group is oxidized to a carboxylic acid, this could serve as an anchor to a resin. Subsequent reactions on the nitro group and the quinoline ring could then be performed in a high-throughput manner.

The following table outlines potential strategies for the diversification of the this compound scaffold.

Diversification StrategyKey ReactionPoint of DiversityExample of Building Blocks
Amide Library Synthesis Amide bond formationAcyl groupDiverse carboxylic acids, acid chlorides, or sulfonyl chlorides
Reductive Amination Reaction of the amino group with aldehydes/ketones followed by reductionAlkyl or arylalkyl group on the nitrogenLibrary of aldehydes and ketones
Multicomponent Reactions Ugi or Passerini reactionMultiple points of diversityIsocyanides, aldehydes/ketones, carboxylic acids
Cross-Coupling Reactions Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplingAryl, alkenyl, alkynyl, or amino substituentsBoronic acids, alkenes, terminal alkynes, amines
Fused Heterocycle Library Condensation/cyclization reactionsFused ring systemDicarbonyl compounds, α-haloketones, isothiocyanates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-7-nitroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration of 4-methylquinoline derivatives under controlled acidic conditions. Key parameters include temperature (maintained at 0–5°C to avoid over-nitration), solvent choice (e.g., sulfuric acid for protonation), and stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄). Post-reaction purification via column chromatography or recrystallization is critical to isolate the nitro-substituted product . Yield optimization often requires iterative adjustments to reaction time and reagent ratios, validated by High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of spectroscopic methods is essential:

  • ¹H NMR : Identifies methyl (-CH₃) and aromatic proton environments. The nitro group deshields adjacent protons, causing distinct downfield shifts .
  • IR Spectroscopy : Detects NO₂ asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 203.08) and fragmentation patterns . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary challenges in scaling up the synthesis of this compound for research applications?

  • Methodological Answer : Scaling requires addressing exothermic nitration reactions (risk of thermal runaway) and optimizing solvent recovery. Pilot-scale studies recommend using jacketed reactors for temperature control and switching to cost-effective solvents (e.g., ethanol/water mixtures) without compromising purity. Yield scalability (>80%) has been achieved via stepwise addition of nitrating agents .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved in structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvation effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, which are compared to experimental data to validate assignments .
  • Multi-technique cross-validation : Combine X-ray crystallography (for solid-state structure) with solution-phase spectroscopy .

Q. What computational approaches are effective in predicting the biological activity of this compound analogs?

  • Methodological Answer : In silico methods include:

  • Molecular Docking : Screens binding affinities to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
  • Molecular Dynamics (MD) Simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with catalytic residues) .
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .

Q. How should researchers design experiments to assess the photostability of this compound under UV irradiation?

  • Methodological Answer : A controlled study involves:

  • Photodegradation Setup : Expose solutions (in quartz cuvettes) to UV light (λ = 254–365 nm) with a radiometer to measure irradiance.
  • Kinetic Analysis : Monitor degradation via HPLC at timed intervals, calculating rate constants (k) and half-life (t₁/₂).
  • Mechanistic Probes : Use radical scavengers (e.g., ascorbic acid) or ESR spectroscopy to detect reactive intermediates (e.g., nitro radical anions) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 7-nitroquinoline derivatives?

  • Methodological Answer : Variability arises from inconsistent nitration or purification. Solutions include:

  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to track reaction progression.
  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, stoichiometry) .
  • Strict QC Protocols : Implement LC-MS for every batch to ensure ≤2% impurity thresholds .

Q. How can researchers validate the reproducibility of biological activity data for this compound across laboratories?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting:

  • Standardized Assays : Use reference compounds (e.g., chloroquine for antimalarial studies) as positive controls.
  • Detailed Metadata : Document cell lines (e.g., HepG2), passage numbers, and incubation conditions (O₂ levels, temperature) .
  • Open Data Sharing : Deposit raw data (e.g., dose-response curves) in repositories like Zenodo for independent verification .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values for this compound analogs?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Resolve by:

  • Unified Protocols : Adopt CLSI guidelines for minimum inhibitory concentration (MIC) testing.
  • Strain Standardization : Use ATCC reference microbial strains.
  • Statistical Meta-analysis : Pool data from multiple studies to identify outliers and calculate weighted mean IC₅₀ .

Tables for Comparative Analysis

Table 1 : Key spectroscopic benchmarks for this compound

TechniqueCharacteristic SignalReference Value
¹H NMR (CDCl₃)CH₃ (s, 3H, δ 2.5 ppm)δ 2.48–2.52 ppm
¹³C NMRNitro-bearing C (δ 148–150 ppm)δ 149.2 ppm
IRNO₂ stretching (1520 cm⁻¹, 1350 cm⁻¹)1518 cm⁻¹, 1348 cm⁻¹
HRMS[M+H]⁺m/z 203.08 (calc.)

Table 2 : Optimized reaction conditions for scalable synthesis

ParameterSmall-Scale (Lab)Pilot-Scale
Temperature0–5°C0–10°C (jacketed reactor)
SolventH₂SO₄ (conc.)H₂SO₄/H₂O (7:3 v/v)
Yield70–75%82–85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.